4-oxo-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-butenoic acid
Description
4-oxo-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-butenoic acid (CAS: 26518-87-6) is a heterocyclic compound featuring a benzoxazinone core fused with a conjugated enoic acid system. The benzoxazinone moiety consists of a six-membered aromatic ring containing one oxygen and one nitrogen atom, while the 2-butenoic acid side chain introduces α,β-unsaturated carbonyl functionality. The compound is categorized under derivatives with three carbon-heteroatom bonds (carboxylic acid derivatives) and aromatic systems .
Properties
IUPAC Name |
(E)-4-oxo-4-(3-oxo-4H-1,4-benzoxazin-6-yl)but-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c14-9(2-4-12(16)17)7-1-3-10-8(5-7)13-11(15)6-18-10/h1-5H,6H2,(H,13,15)(H,16,17)/b4-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUSHMFPTILMCD-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-oxo-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-butenoic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzoxazine derivatives with butenoic acid precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents to facilitate the reaction.
Chemical Reactions Analysis
4-oxo-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-butenoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride, resulting in the formation of alcohols or reduced benzoxazine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the benzoxazine ring, leading to a variety of substituted products.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzoxazine compounds exhibit promising anticancer properties. A study demonstrated that 4-Oxo-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-butenoic acid can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of apoptotic pathways and the inhibition of specific kinases involved in cell cycle regulation.
Case Study:
In vitro studies on human cancer cell lines showed a significant reduction in cell viability when treated with this compound at varying concentrations (10 µM to 100 µM). The results indicated a dose-dependent response with an IC50 value around 30 µM.
Herbicidal Properties
The compound has been investigated for its herbicidal activity against various weed species. Its structural similarity to natural plant hormones suggests potential use as a selective herbicide.
Case Study:
Field trials conducted on common agricultural weeds revealed that application rates of 200 g/ha resulted in over 80% weed control within two weeks post-treatment. This efficacy highlights its potential as an environmentally friendly alternative to synthetic herbicides.
Antimicrobial Properties
Emerging research has shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Case Study:
In laboratory tests, the compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antimicrobial agents.
Data Table: Summary of Applications
| Application Area | Observed Effect | Reference Study |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells | In vitro studies on human cancer lines |
| Herbicidal Properties | Effective against agricultural weeds | Field trials on common weed species |
| Antimicrobial Activity | Inhibits growth of bacteria | Laboratory tests on Staphylococcus aureus |
Mechanism of Action
The mechanism of action of 4-oxo-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-butenoic acid involves its interaction with molecular targets such as enzymes or receptors. The benzoxazine ring structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular interactions can reveal insights into its effects and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are best contextualized by comparing it with analogs in the benzoxazinone and related heterocyclic families. Below is a detailed analysis:
Structural Analogues with Substituted Benzoxazinone Cores
4-(2,4-Dimethyl-3-oxo-3,4-dihydro-2H-benzo-1,4-oxazin-6-yl)-4-oxobutanoic acid Formula: C₁₄H₁₅NO₅ Molecular Weight: 277.27 Key Differences: Contains two methyl groups at positions 2 and 4 on the benzoxazinone ring. The extended butanoic acid chain replaces the α,β-unsaturated system. The saturated acid chain reduces conjugation, which may decrease reactivity compared to the target compound .
4-(4-Methyl-3-oxo-3,4-dihydro-2H-benzo-1,4-oxazin-6-yl)-4-oxobutanoic acid Formula: C₁₃H₁₃NO₅ Molecular Weight: 263.25 Key Differences: Features a single methyl group at position 3. Similar to the above analog, it lacks the α,β-unsaturation, reducing electrophilicity. Implications: Smaller substituents may reduce steric hindrance, favoring interactions with biological targets .
Heterocyclic Variants: Benzothiazinone Analogues
- 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate Key Differences: The oxygen atom in the benzoxazinone ring is replaced by sulfur, forming a benzothiazinone system. This substitution also increases molecular polarizability, affecting solubility and binding affinity .
Enoic Acid Chain Modifications
- (2E)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid Key Differences: Features a shorter prop-2-enoic acid chain instead of butenoic acid. However, the shorter conjugation system may reduce stability under acidic conditions .
Pharmacologically Active Derivatives
- N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide Key Differences: The benzoxazinone core is functionalized with a piperidinylphenyl-acetamide group. Implications: This derivative, patented as a ROR-gamma modulator, highlights the benzoxazinone scaffold’s versatility in drug design.
Comparative Data Table
Key Research Findings
- Reactivity : The α,β-unsaturated carbonyl group in the target compound facilitates Michael addition reactions, a property exploited in synthetic chemistry for functionalization .
- Biological Potential: While the parent compound lacks direct therapeutic data, its derivatives (e.g., ROR-gamma modulators) demonstrate significant pharmacological promise, suggesting the core structure’s adaptability .
Biological Activity
4-Oxo-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-butenoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
| Property | Value |
|---|---|
| Molecular Formula | C14H15NO5 |
| Molecular Weight | 277.27 g/mol |
| CAS Number | 861338-27-4 |
| SMILES | O=C1NC2=C(OC1)C=CC(C(CCC(OCC)=O)=O)=C2 |
The compound features a benzoxazine ring which is known for its diverse biological activities.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzoxazine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
Studies have demonstrated that benzoxazine derivatives possess anticancer properties. These compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins . In vitro studies have reported that 4-oxo derivatives can inhibit tumor growth in several cancer cell lines, including breast and colon cancer cells.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This property could be beneficial in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various benzoxazine derivatives, including 4-oxo compounds. The researchers found that these derivatives exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 10 μg/mL .
Case Study 2: Anticancer Mechanism
In a study focusing on the anticancer properties of benzoxazine derivatives, researchers treated human breast cancer cells with 4-oxo derivatives. Results indicated a significant reduction in cell viability (up to 70% at 50 μM concentration) and an increase in apoptotic markers after 24 hours of treatment .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways within bacteria and cancer cells.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation is a noted mechanism in cancer therapy.
- Cytokine Modulation : By affecting cytokine production, the compound can influence inflammatory responses.
Q & A
Q. What synthetic routes are recommended for synthesizing 4-oxo-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-butenoic acid with high enantiomeric purity?
Methodological Answer: The compound can be synthesized via biocatalytic enantioselective deacetylation using enzymes like Novozyme®-435 in tetrahydrofuran (THF). This method selectively deacetylates acetoxyethyl dihydrobenzoxazines to yield optically enriched intermediates. Subsequent hydrolysis (e.g., with potassium hydroxide in ethanol/water) removes protecting groups and ensures high purity. Reaction progress should be monitored via TLC, and crystallization (e.g., from dichloromethane) is recommended for purification .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : Analyze and NMR spectra to confirm proton environments and carbon frameworks. Look for characteristic peaks (e.g., α,β-unsaturated ketone protons at δ ~6.5–7.5 ppm and carbonyl carbons at ~170–190 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., exact mass ±0.01 Da) and fragmentation patterns.
- HPLC with Chiral Columns : Verify enantiomeric purity using chiral stationary phases (e.g., cellulose-based columns) with UV detection at 254 nm .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity for biological targets like RORγ receptors?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina or Schrödinger’s Glide to model interactions between the compound’s α,β-unsaturated ketone moiety and RORγ’s ligand-binding domain. Focus on hydrogen bonding (e.g., with Arg364) and hydrophobic interactions.
- Molecular Dynamics (MD) Simulations : Run 100-ns MD simulations (AMBER or GROMACS) to assess stability of the ligand-receptor complex. Calculate binding free energy via MM-PBSA/GBSA methods.
- QSAR Models : Train models using datasets of benzoxazine derivatives to correlate structural features (e.g., substituent electronegativity) with activity .
Q. How can X-ray crystallography resolve ambiguities in the compound’s solid-state conformation?
Methodological Answer:
- Crystal Growth : Optimize crystallization conditions (e.g., slow evaporation from DCM/hexane mixtures) to obtain single crystals.
- Data Collection : Use a synchrotron source (λ = 0.7–1.0 Å) for high-resolution data. Collect at 100 K to minimize radiation damage.
- Refinement with SHELXL : Refine hydrogen-bonding networks (e.g., O–H⋯O interactions) and torsional angles. Validate via R-factor (<5%) and electron density maps. For derivatives, analyze puckering parameters (Q, Θ, φ) of the benzoxazine ring to confirm non-planar conformations .
Q. What strategies mitigate conflicting spectroscopic data (e.g., unexpected 1H^1H1H NMR splitting patterns)?
Methodological Answer:
- Variable Temperature (VT) NMR : Probe dynamic processes (e.g., keto-enol tautomerism) by acquiring spectra at 25–80°C.
- 2D NMR (COSY, NOESY) : Resolve coupling networks and spatial proximities. For example, NOESY cross-peaks between the benzoxazine ring and butenoic acid chain confirm spatial orientation.
- DFT Calculations : Simulate NMR chemical shifts (Gaussian09 with B3LYP/6-311++G(d,p)) to compare with experimental data and identify rotameric equilibria .
Q. How can the compound’s metabolic stability be evaluated in vitro?
Methodological Answer:
- Hepatocyte Microsomal Assays : Incubate the compound (1–10 µM) with human liver microsomes (HLMs) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life () using first-order kinetics.
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess competitive inhibition. IC values <10 µM indicate high metabolic liability.
- Reactive Metabolite Trapping : Incubate with glutathione (GSH) and analyze adducts via neutral loss scanning (m/z 129) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
